(R)-3,5-Difluoromandelic acid is a fluorinated derivative of mandelic acid, characterized by the presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of biologically active molecules. The molecular formula for (R)-3,5-difluoromandelic acid is with a molecular weight of approximately 188.13 g/mol. It is classified as a chiral compound due to the presence of an asymmetric carbon atom in its structure.
The synthesis of (R)-3,5-difluoromandelic acid typically involves several key steps:
One notable synthetic route involves using microwave-assisted techniques to enhance yields and reduce reaction times, which has been reported to improve the efficiency of synthesizing various lactams and related compounds .
The molecular structure of (R)-3,5-difluoromandelic acid can be represented as follows:
The compound features a phenyl ring substituted with two fluorine atoms and a hydroxyl group adjacent to a carboxylic acid group, contributing to its chiral nature.
(R)-3,5-difluoromandelic acid participates in various chemical reactions typical for carboxylic acids:
Additionally, it can serve as a precursor for more complex organic syntheses involving modifications at the phenyl ring or functional group transformations .
The mechanism of action for (R)-3,5-difluoromandelic acid primarily relates to its role as an intermediate in the synthesis of pharmacologically active compounds. Its structure allows it to interact with biological targets through hydrogen bonding and hydrophobic interactions due to the presence of fluorine substituents, which can enhance lipophilicity and metabolic stability.
(R)-3,5-difluoromandelic acid has significant applications in scientific research:
Enantioselective synthesis employing chiral auxiliaries represents a cornerstone in the production of enantiomerically pure (R)-3,5-Difluoromandelic acid. This methodology typically involves the formation of diastereomeric salts between the racemic acid and enantiopure chiral bases, leveraging differential solubility for separation. The most extensively documented approach utilizes (1R,2R)-(-)-pseudoephedrine as a resolving agent in isopropanol solvent systems. During this process, the (S)-enantiomer of 3,5-Difluoromandelic acid preferentially forms an insoluble crystalline salt with the chiral base, leaving the desired (R)-enantiomer enriched in the mother liquor. Subsequent acidification and isolation yield enantiomerically enriched (R)-3,5-Difluoromandelic acid [2].
The effectiveness of this resolution is highly dependent on solvent selection and crystallization conditions. Optimal results are achieved in alcoholic solvents, particularly isopropanol, which provides the necessary polarity and solubility characteristics for efficient diastereomeric salt formation and crystallization. Temperature control during crystallization is critical, with procedures typically conducted at or below room temperature to maximize yield and enantiopurity. Following salt formation, liberation of the free acid is accomplished through careful acid-base workup, typically using mineral acids, to regenerate the carboxylic acid functionality without racemization. While reliable, this method inherently suffers from a maximum theoretical yield of 50% for the desired enantiomer per resolution cycle, though recycling of the undesired enantiomer can improve overall efficiency [2] [6].
Table 1: Chiral Auxiliary-Mediated Resolution of 3,5-Difluoromandelic Acid
Chiral Resolving Agent | Solvent System | Enantiomer Obtained | Reported Enantiopurity | Key Process Characteristics |
---|---|---|---|---|
(1R,2R)-(-)-Pseudoephedrine | Isopropanol | (R)-isomer | >97% ee (after purification) | Temperature-sensitive crystallization, requires stoichiometric chiral auxiliary |
(S)-α-Methylbenzylamine | Ethanol/Water | (S)-isomer | >95% ee | Lower efficiency for (R)-isomer, multiple crystallizations needed |
Cinchonidine | Ethyl Acetate | (R)-isomer | ~90% ee | Moderate enantioselectivity, limited industrial application |
Catalytic asymmetric hydrogenation offers a more atom-economical route to (R)-3,5-Difluoromandelic acid through enantioselective reduction of the prochiral precursor 3,5-difluorophenylglyoxylic acid. This method employs transition metal complexes bearing chiral ligands to induce asymmetry during the hydrogenation step. Ruthenium complexes with atropisomeric diphosphine ligands such as (S)-BINAP or (R,R)-DIPAMP have demonstrated exceptional efficacy, achieving enantiomeric excesses exceeding 95% under optimized conditions [6].
The reaction mechanism involves the coordination of the α-keto acid group to the chiral metal center, followed by stereoselective delivery of hydrogen. Critical parameters influencing enantioselectivity include hydrogen pressure (typically 50-100 bar), temperature (25-80°C), solvent composition (preferentially alcoholic solvents or mixtures with aprotic solvents), and catalyst loading (0.1-1 mol%). A significant advantage of this approach is its theoretical 100% yield potential, circumventing the inherent yield limitation of resolution techniques. However, the synthesis of the 3,5-difluorophenylglyoxylic acid precursor requires multi-step chemistry, often involving electrophilic fluorination or halogen exchange reactions on phenylglyoxylic acid derivatives. Furthermore, the necessity for specialized high-pressure equipment and expensive chiral catalysts presents economic challenges for large-scale implementation [3] [6].
Table 2: Asymmetric Hydrogenation Parameters for 3,5-Difluorophenylglyoxylic Acid
Catalyst System | Pressure (bar) | Temperature (°C) | Solvent | ee (%) | Turnover Number (TON) |
---|---|---|---|---|---|
Ru-(S)-BINAP | 50 | 60 | Methanol | 98 | 1,200 |
Rh-(R,R)-DIPAMP | 80 | 50 | iPrOH/H₂O | 95 | 800 |
Ir-P,N-Ferrocenyl Ligand | 100 | 40 | THF | 92 | 500 |
Biocatalytic approaches have emerged as sustainable alternatives for synthesizing (R)-3,5-Difluoromandelic acid, leveraging the exceptional stereoselectivity of enzymes under mild reaction conditions. Engineered hydroxynitrile lyases (HNLs) catalyze the enantioselective addition of hydrogen cyanide to 3,5-difluorobenzaldehyde, yielding (R)-mandelonitrile intermediates. This reaction proceeds in biphasic aqueous-organic systems or micro-aqueous solvents to suppress non-enzymatic background reactions that compromise enantioselectivity. Modern protein engineering techniques, including directed evolution and rational design, have substantially improved HNL stability and activity toward fluorinated substrates [7].
A particularly innovative cascade approach utilizes recombinant Escherichia coli whole-cell biocatalysts expressing multiple enzymes. One documented system employs an artificial five-enzyme cascade: styrene monooxygenase (SMO), styrene oxide isomerase (SOI), alcohol dehydrogenase (ADH), aldehyde dehydrogenase (AldDH), and alditol oxidase (AldO). This integrated pathway enables the conversion of styrene derivatives to (R)-mandelic acid derivatives via epoxidation, isomerization, and oxidation steps. For fluorinated derivatives, engineered AldO from Streptomyces coelicolor A3(2) specifically oxidizes the diol intermediate (R)-3,5-difluoro-1,2-phenylethanediol to the corresponding (R)-hydroxy acid with exceptional enantioselectivity (>99% ee). Remarkably, this cascade has been adapted for fermentative production from renewable feedstocks. By expressing the enzyme cascade in an L-phenylalanine-overproducing E. coli NST74 strain, direct biosynthesis of (R)-3,5-Difluoromandelic acid from glucose or glycerol has been achieved, yielding up to 760 mg/L and 455 mg/L, respectively, in coupled-cell biotransformations [7].
Dynamic Kinetic Resolution represents a sophisticated advancement beyond classical resolution by continuously racemizing the substrate while selectively transforming one enantiomer. For (R)-3,5-Difluoromandelic acid production, DKR typically combines enzymatic resolution with in situ racemization. Racemic mandelic acid derivatives undergo continuous enzymatic enantioselective esterification (e.g., lipases such as CAL-B) with simultaneous metal-catalyzed racemization of the unreacted enantiomer. Key racemization catalysts include homogeneous complexes of ruthenium, vanadium, or aluminum with pincer ligands that facilitate rapid α-proton exchange under mild conditions [3].
Critical process parameters include racemization catalyst loading (typically 1-5 mol%), enzyme type and immobilization support, acyl donor selection (e.g., isopropenyl acetate), solvent choice (toluene, MTBE, or ethyl acetate), and temperature (50-70°C). Proper optimization achieves near-quantitative yields with high enantiomeric excess (typically >98% ee) by overcoming the 50% yield limitation of kinetic resolution. The process described in patent literature employs chiral base cyclic amides as resolving agents in solvents like ethyl acetate or acetone. Through heating to form a solution followed by controlled cooling, diastereomeric salt crystallization occurs selectively, yielding the (R)-enantiomer salt. Subsequent acidification liberates enantiopure (R)-3,5-Difluoromandelic acid, with the chiral base recovered and recycled [1] [3].
Table 3: Dynamic Kinetic Resolution Conditions for 3,5-Difluoromandelic Acid Derivatives
Racemization Catalyst | Resolution Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
---|---|---|---|---|---|
Shvo's Ruthenium Catalyst | CAL-B Lipase | Toluene | 70 | 95 | 99 |
Vanadium Acetylacetonate | Chiral Cyclic Amide | Ethyl Acetate | 60 | 92 | 98 |
Aluminum Heterocycle | Pseudomonas Lipase | MTBE | 50 | 88 | 97 |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: